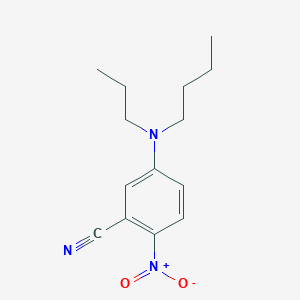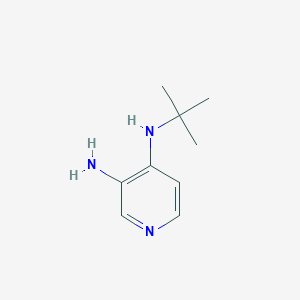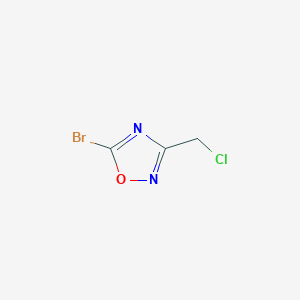![molecular formula C11H8N2 B13874262 Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)
Pyrazolo[1,5-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]quinoline is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system combining a pyrazole ring and a quinoline ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]quinoline can be achieved through various methods. One notable method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free approach provides an efficient route to obtain pyrazolo[1,5-a]quinolines . Another method involves the condensation of corresponding acids followed by cyclization and substitution reactions under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of transition-metal-free conditions and efficient reaction pathways makes these methods suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]quinoline has found applications in several scientific research areas:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]quinoline and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the this compound derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar fused ring system but differs in the position of the pyrazole ring fusion.
Pyrazolo[5,1-a]isoquinoline: Another related compound with a different ring fusion pattern.
Uniqueness
Pyrazolo[1,5-a]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8N2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H |
InChI-Schlüssel |
ZUYFXIZENFOHFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=NN32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)





![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
